molecular formula C11H15ClO B2630493 1-(4-Chlorophenyl)-3-methylbutan-2-ol CAS No. 42024-40-8

1-(4-Chlorophenyl)-3-methylbutan-2-ol

Cat. No. B2630493
Key on ui cas rn: 42024-40-8
M. Wt: 198.69
InChI Key: CBAJDMVADUVMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481550B2

Procedure details

To a suspension of magnesium (2.98 g, 0.123 mol) in ether (30 mL) was added iodine (0.165 g, 0.000651 mol). To this was slowly added a solution of 4-chlorobenzyl bromide (24.00 g, 0.1168 mol) in ether (100 mL). Upon addition of approximately 1 mL of solution an exotherm was noted and the mixture reached reflux. The addition of solution was slowly continued to maintain a gentle reflux (˜90 min). On completion of addition, the reaction was heated for 30 minutes at 45° C. The reaction was then cooled to 0° C. Isobutyraldehyde (12.7 mL, 0.140 mol) in ether (10 mL) was then added slowly over 2 hours. On completion of the addition the reaction was allowed to warm to 23° C. and stirred overnight. The reaction was quenched with ice (˜200 g) and acidified with 2M HCl (˜100 ml). This was extracted twice with ether and the organic phase was evaporated. The residue was purified by flash chromatography (0 to 10% MeOH/CH2Cl2) to afford the title compound (9.89 g, 43%).
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
12.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.165 g
Type
catalyst
Reaction Step Five
Yield
43%

Identifiers

REACTION_CXSMILES
[Mg].[Cl:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1.[CH:11](=[O:15])[CH:12]([CH3:14])[CH3:13]>CCOCC.II>[Cl:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][CH:11]([OH:15])[CH:12]([CH3:14])[CH3:13])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2.98 g
Type
reactant
Smiles
[Mg]
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
solution
Quantity
1 mL
Type
reactant
Smiles
Step Four
Name
Quantity
12.7 mL
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0.165 g
Type
catalyst
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture reached reflux
ADDITION
Type
ADDITION
Details
The addition of solution
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux (˜90 min)
Duration
90 min
ADDITION
Type
ADDITION
Details
On completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 0° C
ADDITION
Type
ADDITION
Details
On completion of the addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 23° C.
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ice (˜200 g)
EXTRACTION
Type
EXTRACTION
Details
This was extracted twice with ether
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (0 to 10% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.89 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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